![molecular formula C16H20N2O B2615135 N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide CAS No. 2097861-64-6](/img/structure/B2615135.png)
N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide
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Overview
Description
N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide, also known as AM-679, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 1998 by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, AM-679 has been the subject of numerous scientific studies due to its potential therapeutic applications.
Scientific Research Applications
- Indole Derivatives : The compound’s indole moiety contributes to its potential as an anticancer agent. Indole derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis .
- Against Microbes : N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide exhibits antimicrobial properties. Studies explore its effectiveness against bacteria, fungi, and other pathogens .
Anticancer Properties
Antimicrobial Activity
Mechanism of Action
Target of Action
N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Biochemical Pathways
Indole derivatives, including N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide, can affect various biochemical pathways due to their broad-spectrum biological activities . These compounds have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXMEFJWSOUAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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